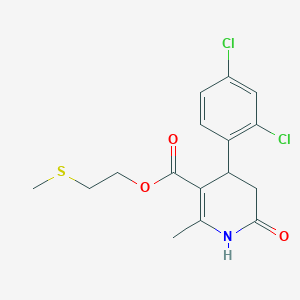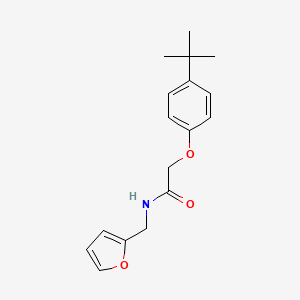![molecular formula C19H19ClN2O3 B5614849 1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that likely involves piperazine as a core structural element. Piperazine derivatives are widely studied for their diverse pharmacological properties and are involved in the synthesis of various therapeutic agents.
Synthesis Analysis
Piperazine derivatives are typically synthesized through reactions involving piperazine and halogenated phenyl compounds, among other starting materials. For example, the synthesis of certain piperazine hydrochlorides involves reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates or appropriate dibasic acid chlorides (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, providing insights into the compound's framework and substitution patterns. For instance, the characterization of novel piperazine derivatives for antidepressant activities involved detailed spectral data analysis (Kumar et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydroxylation, acylation, and more, leading to a wide range of biological activities. The metabolism of certain piperazine compounds in rats, for example, involves hydroxylation and the formation of metabolites with different properties (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques, including X-ray crystallography. These properties are crucial for understanding the compound's behavior in biological systems and for drug formulation purposes.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and electronic structure, are often studied through theoretical and experimental methods. Computational studies, such as density functional theory (DFT), provide insights into the electronic properties and reactivity of these compounds (Bhat et al., 2018).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(3-hydroxyphenyl)acetyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-11-22(16-6-3-5-15(20)10-16)19(25)12-21(13)18(24)9-14-4-2-7-17(23)8-14/h2-8,10,13,23H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCYRCOCQZVNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CC2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5614774.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)

![4-methyl-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5614808.png)

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)



![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)
